molecular formula C8H15ClO B8646577 1-Chloro-3,3,4-trimethylpentan-2-one CAS No. 83391-86-0

1-Chloro-3,3,4-trimethylpentan-2-one

Cat. No.: B8646577
CAS No.: 83391-86-0
M. Wt: 162.66 g/mol
InChI Key: QIPBQNQYCHHRLB-UHFFFAOYSA-N
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Description

These analogs share a common backbone of a ketone functional group with chlorine and methyl substituents, influencing their chemical reactivity, physical properties, and safety profiles. This article focuses on the closest analogs identified in the literature, leveraging their data to infer comparative insights.

Properties

CAS No.

83391-86-0

Molecular Formula

C8H15ClO

Molecular Weight

162.66 g/mol

IUPAC Name

1-chloro-3,3,4-trimethylpentan-2-one

InChI

InChI=1S/C8H15ClO/c1-6(2)8(3,4)7(10)5-9/h6H,5H2,1-4H3

InChI Key

QIPBQNQYCHHRLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C)C(=O)CCl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Appearance Storage Conditions
1-Chloro-3,3-dimethylpentan-2-one 83391-82-6 C₇H₁₃ClO 148.63 Cl at C1; methyl at C3, C3 Not specified RT (implied)
1-Chloro-3-methylpentan-2-one 54147-45-4 C₆H₁₁ClO 134.61 Cl at C1; methyl at C3 Liquid 4 °C
1-Chloro-2,2,4,4-tetramethylpentan-3-one 4298-71-9 C₉H₁₇ClO 176.68 Cl at C1; methyl at C2, C2, C4, C4 Not specified Not specified
1-Chloro-3-(3-chlorophenyl)propan-2-one 24253-17-6 C₉H₈Cl₂O 203.07 Cl at C1; 3-chlorophenyl at C3 Not specified Not specified

Structural Insights :

  • Branching and Steric Effects : The number and position of methyl groups significantly impact steric hindrance. For example, 1-chloro-2,2,4,4-tetramethylpentan-3-one (C₉H₁₇ClO) has four methyl groups, creating substantial steric bulk that may reduce nucleophilic attack at the carbonyl group compared to less-substituted analogs .
  • Aromatic vs.

Physicochemical Properties

Boiling Points and Stability
  • 1-Chloro-3,3-dimethylpentan-2-one: No explicit boiling point reported, but its molecular weight (148.63 g/mol) suggests moderate volatility. Stability under heating is cautioned due to Cl− emission upon decomposition .
  • 1-Chloro-3-(3-chlorophenyl)propan-2-one : Boils at 90–93 °C under low pressure (0.22–0.25 Torr), reflecting high polarity due to the chlorophenyl group .
Density and Solubility
  • The chlorophenyl derivative has a predicted density of 1.275 g/cm³, higher than aliphatic analogs, likely due to increased molecular packing from aromatic rings .

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